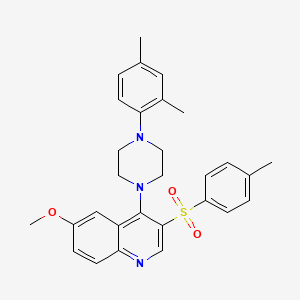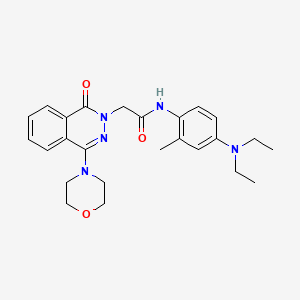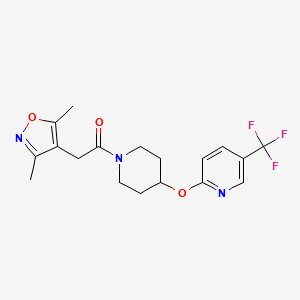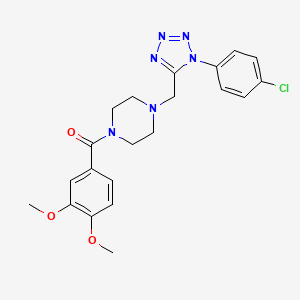
4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline, also known as L-745,870, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Wirkmechanismus
4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline acts as a selective antagonist of the dopamine D4 receptor by binding to its active site and blocking the binding of dopamine. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways. The mechanism of action of 4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline has been extensively studied in vitro and in vivo, and it has been found to be highly specific and effective in blocking the dopamine D4 receptor.
Biochemical and Physiological Effects:
4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline has been found to have significant biochemical and physiological effects on the dopamine D4 receptor. It has been shown to reduce the release of dopamine in the prefrontal cortex, which is involved in executive functions such as working memory and decision-making. 4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline has also been found to decrease the locomotor activity and hyperactivity induced by psychostimulants such as cocaine and amphetamine.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline has several advantages for lab experiments, including its high selectivity and potency for the dopamine D4 receptor, its well-established synthesis method, and its availability from commercial sources. However, it also has some limitations, such as its poor solubility in water and its potential off-target effects on other receptors. These limitations need to be taken into consideration while designing experiments using 4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline.
Zukünftige Richtungen
There are several future directions for the scientific research on 4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline. One potential application is in the development of novel therapies for neurological disorders such as schizophrenia and ADHD. 4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline could be used as a tool to investigate the role of dopamine D4 receptors in these disorders and to identify potential drug targets. Another direction is to explore the potential of 4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline in drug addiction research, as dopamine D4 receptors have been implicated in the reward pathways of the brain. Further research is also needed to investigate the potential off-target effects of 4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline and to develop more water-soluble analogs for better in vivo efficacy.
Conclusion:
In conclusion, 4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. Its well-established synthesis method, high selectivity and potency for the dopamine D4 receptor, and significant biochemical and physiological effects make it a valuable tool for investigating the role of dopamine D4 receptors in various neurological disorders. However, its limitations need to be taken into consideration while designing experiments, and further research is needed to explore its potential in drug development and addiction research.
Synthesemethoden
The synthesis of 4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline involves a multi-step process that starts with the reaction of 2,4-dimethylphenylpiperazine with 2-chloro-6-methoxy-3-tosylquinoline. The resulting intermediate is then subjected to various chemical reactions, including reduction, acylation, and cyclization, to obtain the final product. The synthesis method of 4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline has been well established and is widely used in scientific research.
Wissenschaftliche Forschungsanwendungen
4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline has shown promising results in various scientific research studies, especially in the field of neuroscience. It has been found to act as a selective antagonist of the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior. 4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline has been used in preclinical studies to investigate the role of dopamine D4 receptors in various neurological disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Eigenschaften
IUPAC Name |
4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-methoxy-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3S/c1-20-5-9-24(10-6-20)36(33,34)28-19-30-26-11-8-23(35-4)18-25(26)29(28)32-15-13-31(14-16-32)27-12-7-21(2)17-22(27)3/h5-12,17-19H,13-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWPCBLDSMETAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=C(C=C(C=C5)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2948695.png)
![3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine](/img/structure/B2948696.png)
![Propanoic acid, 2,2'-[carbonothioylbis(thio)]bis[2-methyl-](/img/structure/B2948697.png)
![3-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2948698.png)

![1-(3-chloro-4-methylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2948704.png)
![7-Azaspiro[3.5]nonane-2-carboxylic acid hcl](/img/structure/B2948705.png)
![1'-(2-(3,4-Dimethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2948707.png)
![1-[2-[[4-(Trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2948708.png)

![N-(benzo[b]thiophen-5-yl)-2-(phenylthio)acetamide](/img/structure/B2948712.png)

![2-[4-(1H-imidazol-1-yl)phenyl]-2-(3-toluidino)acetonitrile](/img/structure/B2948717.png)